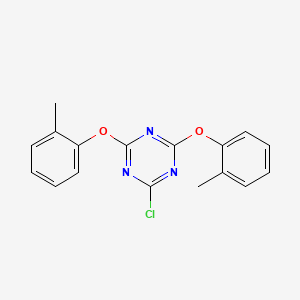![molecular formula C18H15NO4 B14506795 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one CAS No. 64258-27-1](/img/structure/B14506795.png)
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzoxazinone core linked to a dimethoxyphenyl group through an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions to form the benzoxazinone ring.
Introduction of the Ethenyl Bridge: The ethenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethenyl linkage.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the ethenyl-benzoxazinone intermediate, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar structural features but lacking the benzoxazinone core.
3,4-Dimethoxyphenethylamine: Another related compound with a similar phenyl group but different functional groups.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one stands out due to its unique combination of a benzoxazinone core and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64258-27-1 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C18H15NO4/c1-21-15-9-7-12(11-16(15)22-2)8-10-17-19-14-6-4-3-5-13(14)18(20)23-17/h3-11H,1-2H3 |
InChI Key |
ZWWUBZYDOACBQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
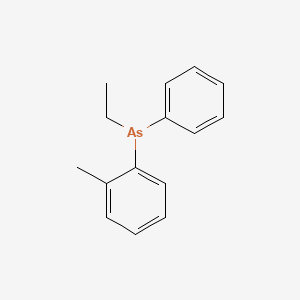
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
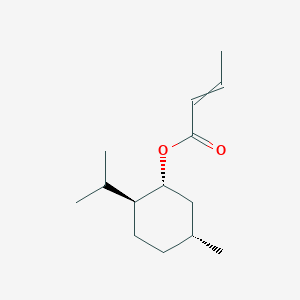
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)

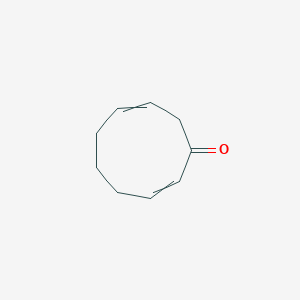
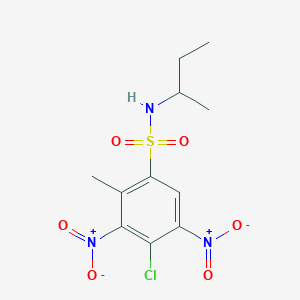
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
